![molecular formula C18H19NO2 B1292420 2-Azetidinomethyl-4'-methoxybenzophenone CAS No. 898754-41-1](/img/structure/B1292420.png)
2-Azetidinomethyl-4'-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Azetidinomethyl-4'-methoxybenzophenone is a derivative of azetidinone, which is a four-membered nitrogen-containing ring (beta-lactam). The methoxy group attached to the benzophenone moiety suggests potential for varied chemical properties and biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for their structural and biological properties.
Synthesis Analysis
The synthesis of related azetidinone derivatives has been reported, such as the 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, which were synthesized in both trans and cis isomers . Another study involved the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones, which demonstrated potent antiproliferative properties . These syntheses typically involve multi-step reactions, starting from precursor compounds and often require specific conditions to achieve the desired isomer or to protect reactive groups during the synthesis.
Molecular Structure Analysis
X-ray crystallography has been used to determine the solid-state structure of synthesized azetidinone derivatives . The molecular modeling of phenolic bis-azobenzene derivatives, which share some structural features with azetidinone derivatives, has been carried out using DFT geometry optimization, indicating a planar structure . These studies help in understanding the conformation and spatial arrangement of the atoms within the molecule, which is crucial for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of azetidinone derivatives can be complex due to the strained ring system and the presence of various substituents. For instance, photochemical synthesis has been used to create related compounds, such as 2-methoxyxanthone, from p-methoxyphenyl salicylate . The reactivity of these compounds can also be influenced by the presence of electron-donating or withdrawing groups, which can affect the stability and the outcome of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. For example, the presence of methoxy groups can increase the lipophilicity of the molecule, potentially affecting its solubility and absorption characteristics . The HOMO-LUMO energy gap and other chemical reactivity descriptors calculated for bis-azobenzene derivatives provide insight into the electronic properties and stability of these compounds . Additionally, the antioxidant activity of methoxy derivatives has been screened, indicating that substituents on the azetidinone ring can significantly impact biological activity .
Scientific Research Applications
Pharmacological and Biochemical Research
Polyphenolic Antioxidants : Research on polyphenolic compounds, which share structural motifs with 2-Azetidinomethyl-4'-methoxybenzophenone, indicates significant interest in their antioxidant, anti-inflammatory, and anticancer properties. These compounds are studied for their ability to modulate oxidative stress, inflammation, and carcinogenesis through various molecular mechanisms, including free radical scavenging and modulation of signaling pathways (Leopoldini, Russo, & Toscano, 2011).
Chemical Synthesis and Drug Impurities : The synthesis of complex organic molecules and the identification of pharmaceutical impurities are critical areas of research. Studies focusing on the synthesis of molecules with potential therapeutic applications, including discussions on novel synthetic routes and the characterization of impurities, reflect the broader context of research in which this compound might be relevant (Saini et al., 2019).
Environmental Science and Technology
- Decolorization and Detoxification : The application of oxidoreductive enzymes in the decolorization and detoxification of synthetic dyes in polluted water showcases the environmental significance of chemical research. This area explores the use of enzymes to address industrial pollution and offers a perspective on the potential environmental applications of compounds like this compound (Husain, 2006).
Mechanism of Action
Target of Action
It’s known that 4-methoxybenzophenone and its analogues have shown diverse plant growth-regulating actions .
Mode of Action
4-methoxybenzophenone and its analogues have been observed to inhibit shoot and root growth, induce chlorosis, and disturb phototropism or geotropism . It’s also used as a photo polymerization catalyst .
Biochemical Pathways
Based on the known effects of 4-methoxybenzophenone and its analogues, it can be inferred that the compound may influence pathways related to plant growth and development .
Result of Action
4-methoxybenzophenone and its analogues have been observed to regulate plant growth .
properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-16-9-7-14(8-10-16)18(20)17-6-3-2-5-15(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSXOCGTYRWJJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643691 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898754-41-1 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.